molecular formula C8H6BrFO3 B2669116 Methyl 4-bromo-2-fluoro-5-hydroxybenzoate CAS No. 1807144-89-3

Methyl 4-bromo-2-fluoro-5-hydroxybenzoate

Cat. No.: B2669116
CAS No.: 1807144-89-3
M. Wt: 249.035
InChI Key: AMHHBRMZDXMAEP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and hydroxyl groups, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-5-hydroxybenzoate typically involves the esterification of 4-bromo-2-fluoro-5-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-2-fluoro-5-hydroxybenzoate can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-bromo-2-fluoro-5-aminobenzoate if ammonia is the nucleophile.

    Oxidation: 4-bromo-2-fluoro-5-hydroxybenzaldehyde.

    Reduction: Methyl 4-bromo-2-fluoro-5-hydroxybenzyl alcohol.

Scientific Research Applications

Chemistry: Methyl 4-bromo-2-fluoro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and hydrolases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-5-hydroxybenzoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
  • Methyl 5-bromo-2-fluoro-4-hydroxybenzoate
  • Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Comparison: Methyl 4-bromo-2-fluoro-5-hydroxybenzoate is unique due to the specific positions of the substituents on the benzene ring. This positional arrangement can significantly affect the compound’s reactivity and interaction with other molecules. For example, the presence of the hydroxyl group at the 5-position may enhance hydrogen bonding interactions compared to its isomers.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHHBRMZDXMAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807144-89-3
Record name methyl 4-bromo-2-fluoro-5-hydroxybenzoate
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